Technical Guide: Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS 1343580-91-5)
Technical Guide: Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS 1343580-91-5)
The following is an in-depth technical guide on Methyl 2,6-difluoro-3-sulfamoylbenzoate , structured for researchers and drug development professionals.
A Critical Scaffold for Kinase Inhibitor & Sulfonamide Pharmacophore Development
Executive Summary & Chemical Identity
Methyl 2,6-difluoro-3-sulfamoylbenzoate (CAS 1343580-91-5) is a highly specialized fluorinated aromatic intermediate. It serves as a strategic "anchor" molecule in medicinal chemistry, particularly in the synthesis of Type I and Type II kinase inhibitors (e.g., B-Raf inhibitors) and Carbonic Anhydrase (CA) inhibitors .
Its structural value lies in the 2,6-difluoro substitution pattern , which provides metabolic stability and conformational locking, combined with the 3-sulfamoyl moiety , a versatile handle for diversification via N-alkylation or coupling reactions.
Chemical Profile
| Property | Specification |
| CAS Number | 1343580-91-5 |
| IUPAC Name | Methyl 3-sulfamoyl-2,6-difluorobenzoate |
| Molecular Formula | |
| Molecular Weight | 251.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Key Functional Groups | Methyl ester (C-1), Difluoro (C-2, C-6), Primary Sulfonamide (C-3) |
Synthetic Utility & Mechanism of Action
This compound is rarely the final Active Pharmaceutical Ingredient (API); rather, it is the divergent point for library generation.
The "Warhead" Logic
In drug design, the sulfonamide group at position 3 serves two roles:
-
Hydrogen Bonding Donor/Acceptor: The
motif interacts with key residues in enzyme active sites (e.g., the zinc ion in Carbonic Anhydrases or the hinge region in kinases). -
Electronic Modulation: The electron-withdrawing nature of the sulfamoyl group, combined with the two fluorine atoms, significantly lowers the pKa of the benzoic ester, altering the reactivity of the carbonyl group for subsequent amidation or hydrolysis.
Primary Application: Kinase Inhibitor Synthesis
The most documented utility of this scaffold is in the synthesis of Raf kinase inhibitors (analogous to research compounds related to Dabrafenib or Vemurafenib derivatives). The primary sulfonamide is typically subjected to Mitsunobu alkylation or nucleophilic substitution to attach a "tail" (e.g., a fluoropropyl or substituted aryl group) that fits into the hydrophobic back-pocket of the kinase.
Pathway Visualization: From Scaffold to Inhibitor
The following diagram illustrates the synthetic logic flow, moving from the raw material to the functionalized drug candidate.
Figure 1: The stepwise conversion of the difluoro-benzoate precursor into the sulfamoyl scaffold and its subsequent elaboration into bioactive molecules.
Experimental Protocols
Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[1] All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).
Protocol A: Synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate
This protocol is derived from standard methodologies for electron-deficient aromatics [1, 2].
Step 1: Chlorosulfonation[1]
-
Setup: Charge a dry 3-neck round-bottom flask with Methyl 2,6-difluorobenzoate (1.0 eq).
-
Reagent Addition: Cool to 0°C. Dropwise add Chlorosulfonic acid (
, 5.0 eq) over 30 minutes. The reaction is exothermic. -
Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of starting material.
-
Note: The 2,6-difluoro substitution directs the sulfonyl group to the 3-position due to steric and electronic governance.
-
-
Quench: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (~500g per 100g reactant) with vigorous stirring.
-
Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Dry the organic layer over
and concentrate in vacuo to yield the crude sulfonyl chloride intermediate.
Step 2: Amination (The Critical Step)
-
Solvation: Dissolve the crude sulfonyl chloride in anhydrous THF (10 mL/g).
-
Ammonolysis: Cool to 0°C. Sparge Ammonia gas (
) through the solution or add 0.5M Ammonia in Dioxane (3.0 eq) dropwise.-
Why? Using anhydrous conditions prevents hydrolysis of the ester group, which can occur if aqueous ammonium hydroxide is used.
-
-
Completion: Stir at room temperature for 2 hours.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with 1N HCl (to remove excess amine) followed by Brine.
-
Purification: Recrystallize from MeOH/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Quality Control (Self-Validating System)
To ensure the integrity of the scaffold before using it in expensive downstream coupling:
-
HPLC Purity: >98% (AUC). Column: C18. Mobile Phase:
(0.1% TFA) / ACN gradient. -
1H NMR (DMSO-d6):
-
3.90 (s, 3H,
) - 7.50–7.60 (m, 1H, Ar-H)
-
7.80 (br s, 2H,
- Exchangeable with ) - 8.00–8.10 (m, 1H, Ar-H)
-
3.90 (s, 3H,
-
19F NMR: Distinct signals for C-2 and C-6 fluorines (typically -105 to -115 ppm range, showing coupling).
Downstream Logic: The "Belzutifan" Distinction
Researchers often confuse this compound with intermediates for Belzutifan (MK-6482). It is crucial to distinguish the two to avoid synthetic dead-ends.
-
Belzutifan Intermediate: Methyl 2,6-difluoro-3-(methylsulfonyl )benzoate.[2] (Contains
). -
This Compound: Methyl 2,6-difluoro-3-(sulfamoyl )benzoate. (Contains
).
Conversion Logic: While it is chemically possible to convert the sulfonamide to a sulfone (via reduction to sulfinic acid and alkylation), it is inefficient. This scaffold is best reserved for targets requiring the sulfonamide nitrogen , such as:
-
B-Raf Inhibitors: Where the N-tail fits the ATP binding pocket.
-
SuFEx Click Chemistry: Conversion of
to (Sulfonyl Fluoride) for covalent protein tagging.
Figure 2: Structural and functional distinction between the sulfamoyl scaffold and the methylsulfonyl analog used in HIF-2a inhibitors.
References
-
BenchChem. (2025).[1] Preparation Methods Analysis: Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate and related Sulfamoylbenzoates.[2]Link
-
Google Patents. (2011). US Patent Application 2011/0003809 A1: Substituted 3H-imidazo[4,5-b]pyridine compounds useful for inhibiting Raf kinase. (Describes the use of related difluoro-sulfonamide benzoates in kinase inhibitor synthesis). Link
-
Pharmaffiliates. (2025). Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate: Intermediate for Vemurafenib.Link
-
PubChem. (2025). Compound Summary: 2,6-Difluoro-3-methylbenzoic acid derivatives.Link
